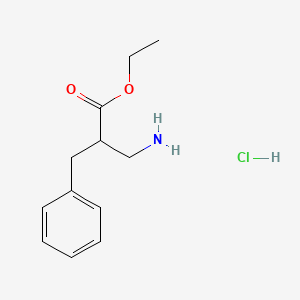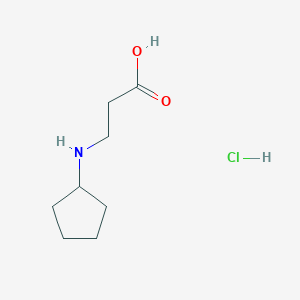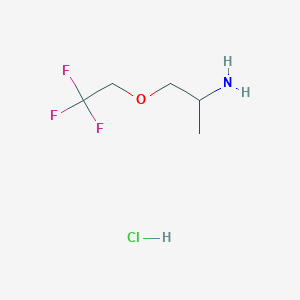
Ethyl 3-amino-2-benzylpropanoate hydrochloride
概要
説明
Ethyl 3-amino-2-benzylpropanoate hydrochloride is a chemical compound with the CAS Number: 103632-70-8 . It has a molecular weight of 243.73 . The IUPAC name for this compound is ethyl 3-amino-2-benzylpropanoate hydrochloride .
Molecular Structure Analysis
The InChI code for Ethyl 3-amino-2-benzylpropanoate hydrochloride is1S/C12H17NO2.ClH/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 3-amino-2-benzylpropanoate hydrochloride is a powder . The compound is stable at room temperature . One source mentions that the compound should be stored at 2-8°C .科学的研究の応用
The results mainly discuss the properties and effects of related compounds such as ethyl chloride and benzocaine. For instance, one paper discusses allergic contact dermatitis from ethyl chloride and benzocaine, highlighting the possibility of contact allergic dermatitis from two chemically unrelated local anesthetics in the same patient (C. Jl et al., 2009). Another paper reports on benzocaine-associated methemoglobinemia following bronchoscopy, emphasizing the significance of being aware of the risk of benzocaine-induced methemoglobinemia, especially in settings where the recommended dose may be exceeded (W. Kuschner et al., 2000).
Safety and Hazards
特性
IUPAC Name |
ethyl 2-(aminomethyl)-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCDRJHUZLEEEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-2-benzylpropanoate hydrochloride | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amine](/img/structure/B1520242.png)
![2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride](/img/structure/B1520245.png)
![2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride](/img/structure/B1520246.png)
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1520250.png)



![3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1-carboximidamide trihydrochloride](/img/structure/B1520258.png)


![2,2,2-trifluoroethyl N-[4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]carbamate](/img/structure/B1520261.png)
![[(1-Benzylpiperidin-2-yl)methyl]urea](/img/structure/B1520262.png)

